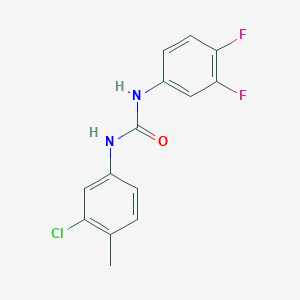![molecular formula C20H22N2O5S B4764255 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4764255.png)
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
描述
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MS-275 or entinostat, is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. MS-275 has been extensively studied for its potential use in cancer therapy, as well as in other diseases such as HIV and Alzheimer’s disease. In
作用机制
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a potent inhibitor of HDACs, particularly HDAC1 and HDAC3. By inhibiting HDACs, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide leads to the accumulation of acetylated histones, which leads to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also inhibits the activity of other proteins involved in cancer cell survival and proliferation, such as c-Myc and HIF-1α.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition to its anti-cancer effects, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer’s disease.
实验室实验的优点和局限性
One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potency as an HDAC inhibitor. It has been shown to be effective at lower concentrations than other HDAC inhibitors, such as trichostatin A. However, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is also toxic at high concentrations, which can limit its use in certain experiments. Another limitation of using 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its specificity for HDAC1 and HDAC3. It may not be effective in inhibiting other HDAC isoforms, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Another area of interest is its potential use in other diseases, such as HIV and Alzheimer’s disease. Further research is needed to fully understand the mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide and its potential uses in various diseases.
科学研究应用
2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDACs, leading to the re-expression of tumor suppressor genes. 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to enhance the activity of other anti-cancer drugs, such as cisplatin and doxorubicin. In addition to cancer therapy, 2-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been studied for its potential use in other diseases such as HIV and Alzheimer’s disease.
属性
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-15-6-8-16(9-7-15)28(25,26)14-19(23)21-18-5-3-2-4-17(18)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHSUZDRKPCHKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764174.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-4-ylacetamide](/img/structure/B4764181.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-furamide](/img/structure/B4764194.png)
![ethyl 5-acetyl-2-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4764206.png)
![2-[4-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B4764211.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4764219.png)
![N'-{2-[(2-chloro-4-fluorobenzyl)oxy]benzylidene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4764226.png)
![ethyl 2-methyl-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B4764241.png)

![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B4764248.png)

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4764260.png)

